

Application Notes: ADX71441 in Alcohol Self-Administration Models

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Compound of Interest

Compound Name: ADX71441

Cat. No.: B1664386

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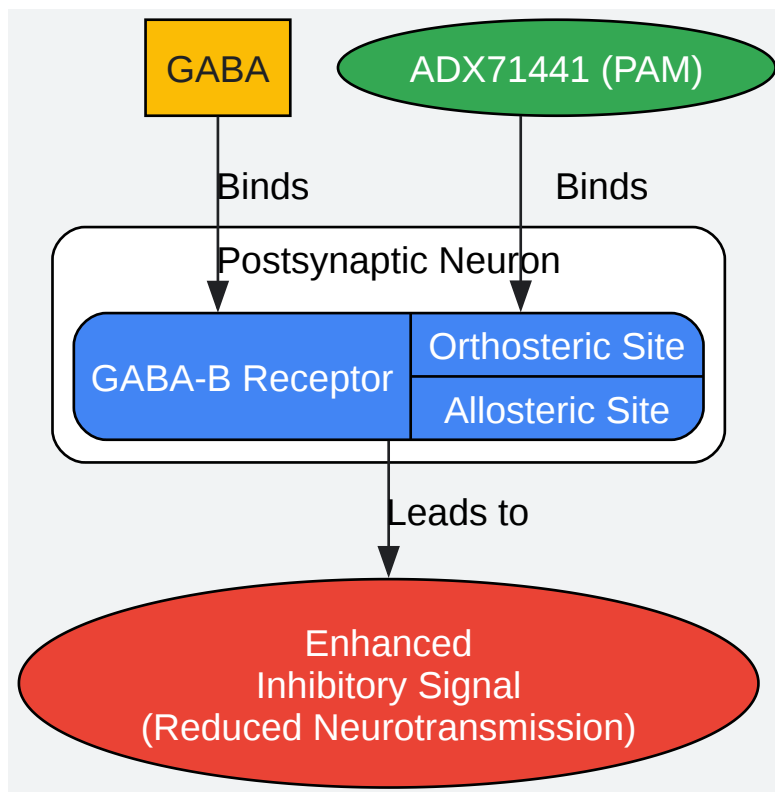
Introduction

ADX71441 is a novel, selective positive allosteric modulator (PAM) of the γ -aminobutyric acid type B (GABA-B) receptor.[1][2] As a PAM, **ADX71441** does not activate the GABA-B receptor directly but potentiates the effect of the endogenous ligand, GABA.[3][4] This mechanism offers a potential advantage over direct orthosteric agonists like baclofen, aiming for similar therapeutic effects with a reduced side-effect profile, such as sedation or tolerance.[4] Preclinical studies have demonstrated the efficacy of **ADX71441** in reducing alcohol consumption and preventing relapse-like behaviors in various rodent models of alcohol use disorder (AUD). These findings suggest that **ADX71441** is a promising candidate for the treatment of alcoholism.

Mechanism of Action

The GABA-B receptor is a G-protein coupled receptor that mediates inhibitory neurotransmission. Activation of GABA-B receptors, located on presynaptic and postsynaptic terminals, leads to a reduction in neuronal excitability. The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is crucial for mediating the reinforcing properties of alcohol. By enhancing GABAergic inhibition in these and other related brain circuits, **ADX71441** can modulate the reinforcing and motivational aspects of alcohol consumption. Specifically, **ADX71441** has been shown to decrease c-Fos expression—a marker of neuronal activation—in the nucleus accumbens shell,

dorsal raphe nucleus, and medial prefrontal cortex during stress-induced reinstatement of alcohol seeking.



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Caption: Mechanism of **ADX71441** as a GABA-B Positive Allosteric Modulator.

Quantitative Data Summary

The efficacy of **ADX71441** has been evaluated in several well-validated rodent models of alcohol consumption and relapse. The data below summarizes the key findings.

Table 1: Effect of **ADX71441** on Binge-Like and Chronic Alcohol Drinking in Mice

Model	Species	Doses (Route)	Key Findings	Reference
Drinking-in-the-Dark (DID)	C57BL/6J Mice	3, 10, 30 mg/kg (p.o.)	Dose-dependently and significantly reduced binge-like ethanol intake at 10 and 30 mg/kg doses. No effect on water intake.	
Intermittent Access (IA)	C57BL/6J Mice	3, 10, 17 mg/kg (p.o.)	Dose-dependently suppressed excessive alcohol intake, achieving up to a 70% reduction at 17 mg/kg. The effect was long-lasting, present for the entire 24-hour access period.	

Table 2: Effect of **ADX71441** on Operant Alcohol Self-Administration and Relapse in Rats

Model	Species	Doses (Route)	Key Findings	Reference
Operant Self-Administration	Wistar Rats (Non-dependent)	1, 3, 10, 30 mg/kg (i.p.)	Dose-dependently decreased alcohol self-administration. A dose of 10 mg/kg reduced responding by over 80%.	
Operant Self-Administration	Wistar Rats (Alcohol-dependent)	1, 3, 10, 30 mg/kg (i.p.)	Dose-dependently decreased alcohol self-administration with higher potency observed in dependent rats compared to non-dependent rats.	
Cue-Induced Reinstatement	Wistar Rats	Not specified, but effective	Blocked reinstatement of alcohol-seeking behavior triggered by alcohol-associated cues.	
Stress-Induced Reinstatement	Wistar Rats	3 mg/kg (i.p.)	Blocked reinstatement of alcohol-seeking behavior triggered by footshock stress.	

Experimental Protocols

Detailed protocols for key models used to evaluate **ADX71441** are provided below.

1. Protocol: Drinking-in-the-Dark (DID) Model of Binge-Like Drinking

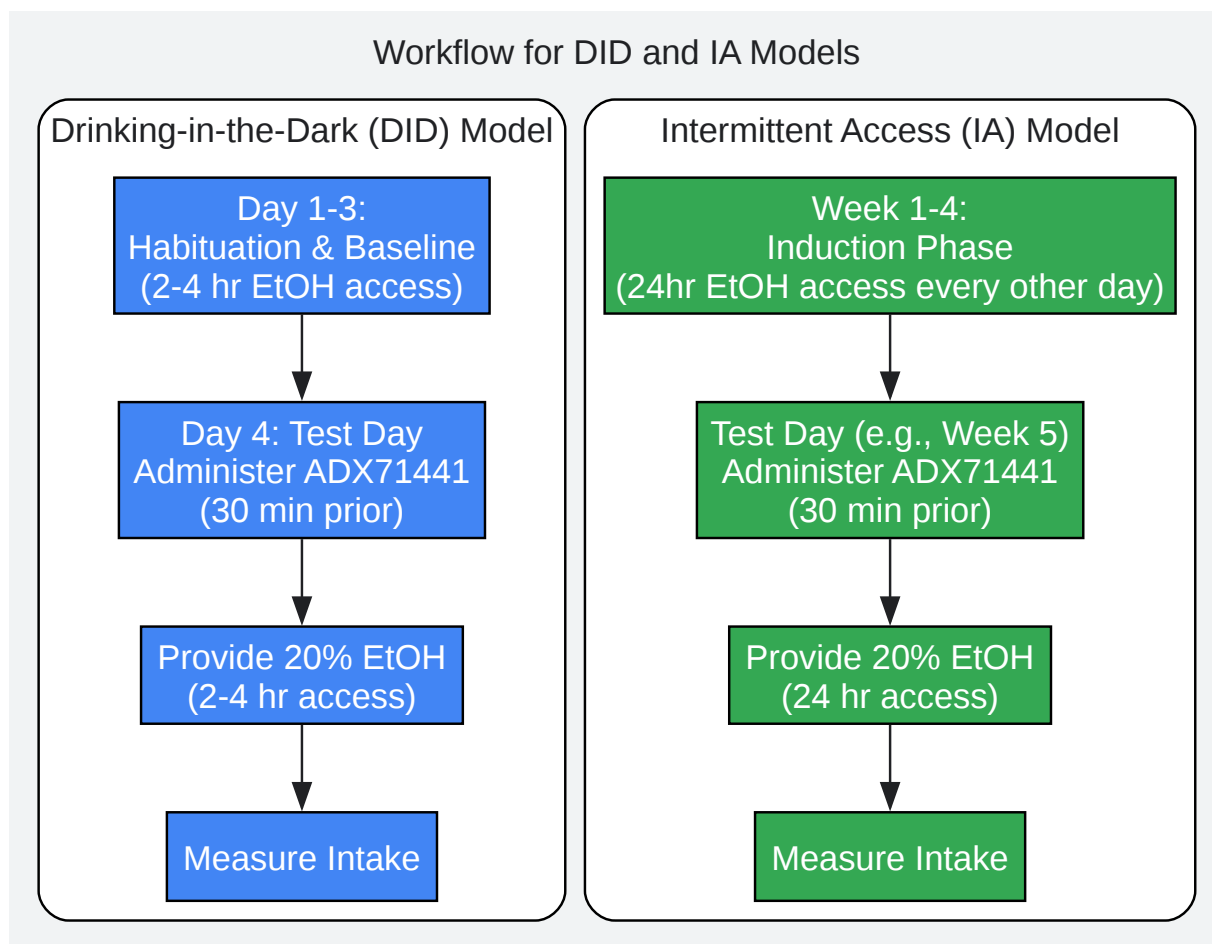
This model is used to induce high levels of voluntary alcohol consumption in a short period, mimicking human binge-drinking behavior.

- Objective: To assess the effect of **ADX71441** on binge-like ethanol intake.
- Animals: Male C57BL/6J mice.
- Materials: Standard mouse housing, two drinking bottles (one for water, one for 20% v/v ethanol), **ADX71441**, vehicle (e.g., 1% Carboxymethylcellulose - CMC).
- Procedure:
 - Habituation: Single-house mice and habituate them to handling and vehicle injections (p.o. gavage) for several days.
 - DID Sessions: Three hours into the dark cycle, replace the water bottle with a bottle containing 20% ethanol for a period of 2 to 4 hours. This is typically done for three consecutive days.
 - Drug Administration: On the fourth day, administer **ADX71441** (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle 30 minutes before the start of the ethanol access period.
 - Measurement: Record the volume of ethanol and water consumed at regular intervals (e.g., every hour) during the 4-hour session. Calculate intake in g/kg of body weight.
- Data Analysis: Analyze ethanol intake (g/kg) using ANOVA, with drug dose as the independent variable. Follow up with post hoc tests to compare individual doses to the vehicle control.

2. Protocol: Intermittent Access (IA) Model of Chronic Excessive Drinking

This two-bottle choice paradigm generates a pattern of escalating, excessive alcohol consumption that models long-term heavy drinking.

- Objective: To evaluate the effect of **ADX71441** on long-term, excessive alcohol intake.
- Animals: Male C57BL/6J mice.
- Materials: Standard mouse housing, two drinking bottles, 20% v/v ethanol, **ADX71441**, vehicle (1% CMC).
- Procedure:
 - IA Induction: Grant mice 24-hour access to one bottle of 20% ethanol and one bottle of water, every other day, for a period of 4 weeks. On the intervening days, only water is available.
 - Baseline: Monitor ethanol and water intake to confirm the development of excessive drinking.
 - Drug Administration: After the 4-week induction period, administer a single dose of **ADX71441** (e.g., 3, 10, 17 mg/kg, p.o.) or vehicle 30 minutes prior to the start of a 24-hour ethanol access session.
 - Measurement: Measure fluid consumption over the 24-hour period.
- Data Analysis: Use ANOVA to compare the total ethanol intake (g/kg/24h) between different treatment groups.



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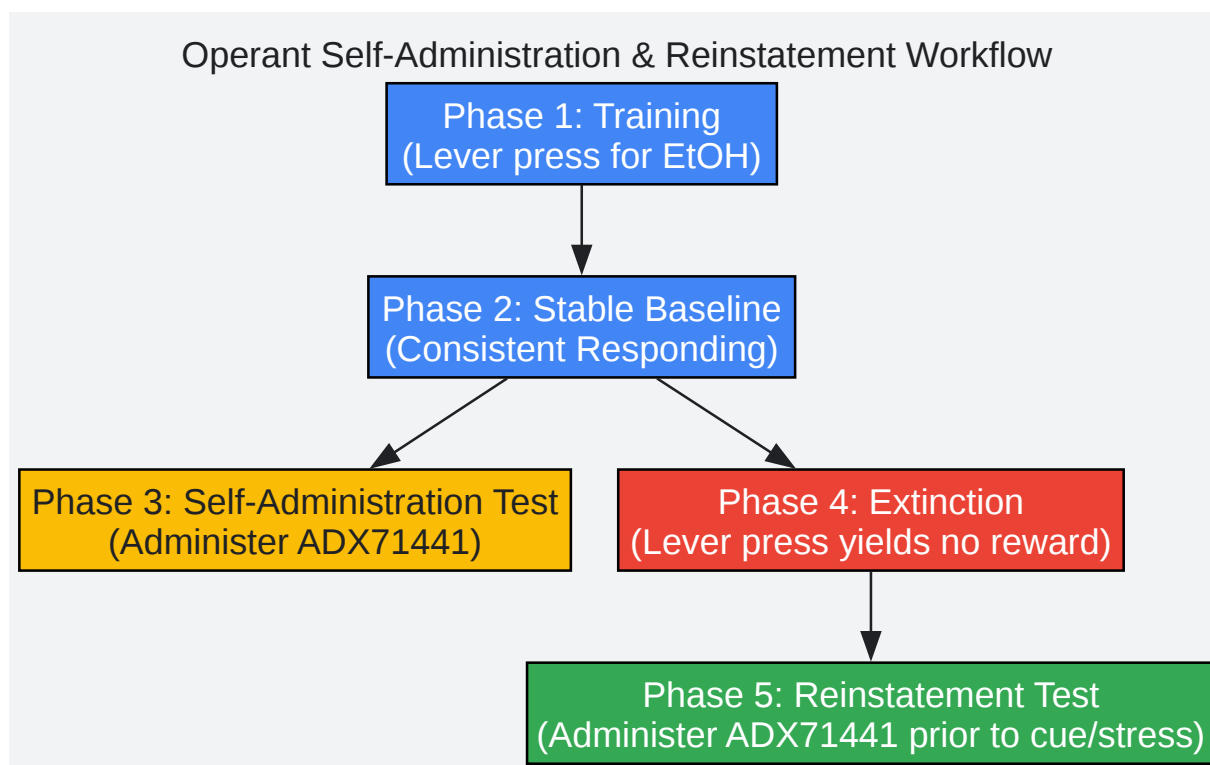
Caption: Experimental workflows for DID and IA alcohol drinking models.

3. Protocol: Operant Alcohol Self-Administration and Reinstatement

This protocol assesses the motivation to work for alcohol and models the relapse to alcohol-seeking behavior.

- Objective: To determine if **ADX71441** reduces the motivation to self-administer alcohol and prevents relapse.
- Animals: Male Wistar rats.

- Materials: Operant conditioning chambers equipped with two levers, a cue light, and a liquid dispenser; 20% v/v ethanol; **ADX71441**; vehicle; footshock generator (for stress-induced reinstatement).
- Procedure:
 - Training: Train rats to press an "active" lever to receive a small amount of 20% ethanol reinforcement on a fixed-ratio (e.g., FR2) schedule. Presses on an "inactive" lever are recorded but have no consequence. Sessions are typically 30 minutes long.
 - Stable Baseline: Continue training until rats show stable responding for ethanol.
 - Self-Administration Test: Administer **ADX71441** (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle prior to the start of a self-administration session to test its effect on alcohol intake.
 - Extinction: After establishing a stable baseline, begin extinction sessions where active lever presses no longer deliver ethanol or its associated cues. Continue until responding is significantly reduced.
 - Reinstatement Test (Relapse):
 - Cue-Induced: Present the alcohol-associated cues (e.g., cue light) non-contingently at the start of the session to trigger reinstatement of lever pressing. Administer **ADX71441** or vehicle beforehand.
 - Stress-Induced: Expose rats to a mild, intermittent footshock stressor immediately before the session. Administer **ADX71441** or vehicle prior to the stressor.
 - Measurement: Record the number of active and inactive lever presses throughout all phases.
- Data Analysis: Use repeated-measures ANOVA to analyze the number of active lever presses during self-administration and reinstatement tests.



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Caption: Workflow for operant self-administration and reinstatement studies.

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